Mesaconitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mesaconitine is a diester-diterpenoid alkaloid found in the plant Aconitum carmichaelii, which belongs to the Ranunculaceae family. This compound is known for its potent bioactive properties and significant toxicity. Traditionally, Aconitum species have been used in Chinese medicine to treat various ailments, including pain, inflammation, and cardiovascular diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mesaconitine can be synthesized through a series of chemical reactions involving the precursor aconitine. The synthetic route typically involves the esterification of aconitine with appropriate reagents under controlled conditions. For instance, one method involves the use of dichloromethane and ethanol under reduced pressure .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from Aconitum carmichaelii. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify this compound from plant extracts . The process requires careful handling due to the compound’s high toxicity.

Analyse Des Réactions Chimiques

Types of Reactions: Mesaconitine undergoes various chemical reactions, including:

Reduction: The reduction of this compound can lead to the formation of less toxic derivatives.

Substitution: Substitution reactions involving this compound can modify its ester groups, potentially altering its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for esterification reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Neuropharmacological Effects

Mesaconitine has been extensively studied for its analgesic and antiepileptic properties. Research indicates that this compound acts on the central noradrenergic and serotonin systems, functioning similarly to norepinephrine reuptake inhibitors and tricyclic antidepressants. This mechanism suggests potential applications in treating stress-induced depression and other mood disorders.

Analgesic Effects

- Mechanism : this compound exerts analgesic effects through microinjection into specific brain regions such as the periaqueductal gray (PAG) and nucleus raphe magnus (NRM), promoting the turnover rate of norepinephrine in the brain stem and spinal cord .

- Research Findings : Studies have demonstrated that this compound exhibits significant antinociceptive activity in various pain models, outperforming other alkaloids from Aconitum species .

Antiepileptiform Effects

- This compound has shown promise in reducing seizure activity, indicating its potential use as an anticonvulsant agent .

Hepatotoxicity

Despite its therapeutic potentials, this compound is associated with significant hepatotoxicity. Recent studies have explored the mechanisms underlying this toxicity.

Mechanisms of Hepatotoxicity

- Oxidative Stress : this compound induces oxidative stress, leading to liver damage through inflammatory responses and apoptosis .

- Metabolomic Studies : Research utilizing metabolomics has identified differential metabolites linked to amino acid and lipid metabolism, which are altered following this compound administration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxic Metabolites

- The metabolite 10-hydroxy this compound has been identified as toxic, detectable in rat plasma and urine, highlighting the need for careful monitoring during therapeutic use .

Case Studies

Several case studies have examined the applications and implications of this compound in both clinical and preclinical settings:

Future Research Directions

The dual nature of this compound—therapeutically beneficial yet potentially harmful—calls for further research to optimize its applications while mitigating risks. Future studies should focus on:

- Structural Modifications : Investigating how alterations to this compound's structure can enhance its therapeutic efficacy while reducing toxicity.

- Combination Therapies : Exploring synergistic effects with other compounds to enhance analgesic properties without exacerbating hepatotoxicity.

- Longitudinal Studies : Conducting long-term studies to better understand chronic exposure effects on liver function and overall health .

Mécanisme D'action

Mesaconitine exerts its effects primarily by interacting with voltage-sensitive sodium channels in cell membranes. This interaction leads to the modulation of sodium ion flow, which can affect cellular excitability and signal transduction . Additionally, this compound has been shown to induce oxidative stress, initiate inflammatory responses, and trigger apoptosis through various molecular pathways, including the HIF-1, MAPK, PI3K-Akt, and FoxO signaling pathways .

Comparaison Avec Des Composés Similaires

Aconitine: Known for its high toxicity and use in traditional medicine.

Hypaconitine: Exhibits analgesic effects and is less toxic than aconitine.

Jesaconitine: Similar to mesaconitine in structure but with distinct pharmacological properties.

Uniqueness of this compound: this compound is unique due to its specific ester groups, which contribute to its distinct pharmacological and toxicological properties. Its ability to modulate multiple molecular pathways makes it a compound of interest in both therapeutic and toxicological research .

Propriétés

Numéro CAS |

2752-64-9 |

|---|---|

Formule moléculaire |

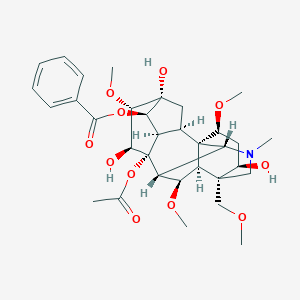

C33H45NO11 |

Poids moléculaire |

631.7 g/mol |

Nom IUPAC |

[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |

Clé InChI |

XUHJBXVYNBQQBD-DGFFPEHOSA-N |

SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

SMILES isomérique |

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC |

SMILES canonique |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Key on ui other cas no. |

2752-64-9 |

Pictogrammes |

Acute Toxic |

Synonymes |

mesaconitine mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine N-desethyl-N-methylaconitine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.